molecular formula C11H12ClNO4 B14059904 Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid

Cat. No.: B14059904
M. Wt: 257.67 g/mol
InChI Key: BDTDPTXCPCAYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid is an organic compound with the molecular formula C11H12ClNO4. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenyl ring, along with an ethyl ester and an acetic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid typically involves multiple steps. One common method includes the nitration of 3-chloro-2-methylphenylacetic acid, followed by esterification to introduce the ethyl group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The esterification can be achieved using ethanol and a suitable acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form the corresponding hydroxy derivative.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide or potassium hydroxide.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Hydroxy derivative: Formed by the substitution of the chloro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Ethyl 3-chloro-2-methyl-5-nitrophenylacetic acid can be compared with other similar compounds, such as:

    Ethyl 3-chloro-2-methylphenylacetic acid: Lacks the nitro group, resulting in different reactivity and biological properties.

    Ethyl 3-nitro-2-methylphenylacetic acid: Lacks the chloro group, affecting its chemical behavior and applications.

    Ethyl 3-chloro-5-nitrophenylacetic acid:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

2-(3-chloro-2-methyl-5-nitrophenyl)butanoic acid

InChI

InChI=1S/C11H12ClNO4/c1-3-8(11(14)15)9-4-7(13(16)17)5-10(12)6(9)2/h4-5,8H,3H2,1-2H3,(H,14,15)

InChI Key

BDTDPTXCPCAYTF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.